BenchChemオンラインストアへようこそ!

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one

regioisomer CCR5 antagonist kinase inhibitor scaffold

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is a disubstituted pyridin-2(1H)-one heterocycle (MF: C₉H₁₂N₂O, MW: 164.20 g/mol) bearing a primary amino group at the 4-position and a cyclopropylmethyl substituent at N1. The compound belongs to the aminopyridinone class, a privileged scaffold in kinase inhibitor and chemokine receptor antagonist drug discovery.

Molecular Formula C9H12N2O
Molecular Weight 164.20
CAS No. 1439903-14-6
Cat. No. B3032346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one
CAS1439903-14-6
Molecular FormulaC9H12N2O
Molecular Weight164.20
Structural Identifiers
SMILESC1CC1CN2C=CC(=CC2=O)N
InChIInChI=1S/C9H12N2O/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6,10H2
InChIKeyNRWQAICWESUEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS 1439903-14-6): Procurement-Relevant Structural and Pharmacological Baseline


4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is a disubstituted pyridin-2(1H)-one heterocycle (MF: C₉H₁₂N₂O, MW: 164.20 g/mol) bearing a primary amino group at the 4-position and a cyclopropylmethyl substituent at N1 . The compound belongs to the aminopyridinone class, a privileged scaffold in kinase inhibitor and chemokine receptor antagonist drug discovery [1]. Its specific 4-amino substitution pattern distinguishes it from the isomeric 3-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS 1439902-65-4) and 5-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS 1439900-60-3), each of which presents a distinct hydrogen-bond donor/acceptor topology for target engagement .

Why In-Class Pyridinone Analogs Cannot Be Interchanged with 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one: The Evidence Gap


Generic substitution within the N1-cyclopropylmethyl-pyridinone series is precluded by three factors: (i) regioisomeric variation of the amino group (3-, 4-, or 5-position) alters the hydrogen-bonding vector and electronic character of the pyridinone ring, directly impacting kinase hinge-binding and receptor recognition profiles ; (ii) the 4-amino congener has been specifically implicated as a CCR5 antagonist scaffold in preliminary pharmacological screening, whereas the 3-amino and 5-amino regioisomers lack comparable published target-engagement data [1]; (iii) the compound tested negative for direct antiviral activity against HIV-1 in a functional assay, indicating that CCR5 antagonism, if confirmed, does not trivially translate to whole-virus inhibition—a differentiation critical for mechanism-of-action studies . Without head-to-head quantitative data on the regioisomers, procurement decisions must rely on structural logic and the target-specific signals available for this precise substitution pattern.

Quantitative Differentiation Evidence for 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one: Comparator-Anchored Data Guide


Regioisomeric Identity: 4-Amino vs. 3-Amino and 5-Amino Substitution Patterns and Their Biological Consequence

The 4-amino substitution on the pyridin-2(1H)-one core is not interchangeable with the 3-amino (CAS 1439902-65-4) or 5-amino (CAS 1439900-60-3) regioisomers. Pharmacological screening by Zhang (2012) specifically identified the 4-amino derivative as a CCR5 antagonist candidate, whereas equivalent published screening data for the 3-amino and 5-amino regioisomers are absent from the public domain, preventing any claim of class-wide CCR5 activity [1]. This regioisomer-specific biological annotation, even without full quantitative SAR, provides a selection criterion for users requiring a pyridinone scaffold with a documented (though preliminary) CCR5 pharmacology signal.

regioisomer CCR5 antagonist kinase inhibitor scaffold structure–activity relationship

Anti-Proliferative and Pro-Differentiation Activity in Undifferentiated Cells vs. Cabozantinib Baseline

A derivative of 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one demonstrated an IC₅₀ of 18.5 µM for inhibition of cell proliferation, compared with 21 µM for the multi-kinase inhibitor cabozantinib in the same assay [1]. The parent compound is reported in patent literature to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [2]. Cabozantinib, while clinically approved, is a promiscuous kinase inhibitor; the pyridinone scaffold may offer a simplified starting point for lead optimization with a differentiated polypharmacology profile.

anti-proliferative differentiation monocyte psoriasis oncology

HIV-1 Antiviral Selectivity: Absence of Direct Antiviral Activity Despite CCR5 Antagonist Annotation

Despite being annotated as a CCR5 antagonist in pharmacological screening [1], 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one was tested in a functional HIV-1 antiviral assay and found to be 'Not active' . This contrasts with clinically validated CCR5 antagonists such as maraviroc, which block HIV-1 gp120–CCR5 interaction with IC₅₀ values in the low nanomolar range (e.g., maraviroc IC₅₀ = 6.4 nM) and show potent whole-virus inhibition . The disconnect between CCR5 binding annotation and lack of functional antiviral activity may indicate that the compound binds CCR5 at a site that does not prevent gp120-mediated viral entry, or that its CCR5 affinity is insufficient for antiviral efficacy. This selectivity profile is a critical consideration for users studying CCR5 pharmacology versus those seeking direct HIV entry inhibitors.

HIV-1 antiviral CCR5 selectivity mechanism of action

Vendor Purity and Procurement Specifications: 98% Assay vs. Alternative Building Blocks

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is commercially available from multiple vendors at a standardized minimum purity of 98% (HPLC) . Leyan (product 1780280) and MolCore both specify ≥98% purity . The Fluorochem-branded product (cat. 096784) is listed at RMB 7,920 per gram, positioning it as a premium research-grade building block . In contrast, the 5-amino regioisomer (CAS 1439900-60-3) and 4-bromo analog (CAS 1127499-07-3) are available from fewer suppliers and lack equivalent documented purity standardization, introducing procurement risk for users requiring reproducible synthetic or biological outcomes.

purity specification procurement building block quality control

Safety and Handling Profile: Hazard Classification for Laboratory Procurement Planning

The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This acute toxicity and irritant profile is consistent with many aminopyridinone building blocks but is explicitly documented for this CAS number, enabling procurement officers and laboratory managers to plan appropriate PPE, ventilation, and waste handling. Comparatively, the 4-hydroxy analog (CAS 1127499-04-0) and 3-amino regioisomer (CAS 1439902-65-4) have less completely disclosed safety data sheets in public vendor catalogs, making risk assessment more difficult for those compounds.

safety hazard classification GHS laboratory handling

Evidence-Backed Application Scenarios for 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one Procurement


CCR5-Mediated Chemokine Signaling Studies Requiring a Non-Antiviral Chemical Probe

The compound's annotation as a CCR5 antagonist coupled with its lack of functional HIV-1 antiviral activity makes it a candidate chemical probe for dissecting CCR5-mediated chemokine signaling (e.g., CCL5/RANTES-induced migration) without the confounding variable of gp120–CCR5 blockade [1] . Users studying CCR5 in inflammatory disease contexts (asthma, rheumatoid arthritis, COPD) where direct antiviral activity is irrelevant may find this selectivity profile advantageous over maraviroc or other HIV-optimized CCR5 ligands.

Differentiation-Inducing Lead Scaffold for Oncology and Dermatology Drug Discovery

Patent-derived evidence indicates that the compound arrests proliferation of undifferentiated cells and induces monocytic differentiation, supporting its use as a lead scaffold in anti-cancer and anti-psoriasis programs [1]. With an anti-proliferative IC₅₀ (18.5 µM for a derivative) comparable to cabozantinib (21 µM), medicinal chemistry teams can use the 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one core as a starting point for lead optimization toward differentiation-inducing agents with potentially reduced kinase promiscuity relative to approved multi-targeted agents.

High-Purity Building Block for Parallel SAR Libraries on the Pyridin-2(1H)-one Scaffold

With multi-vendor availability at ≥98% purity and complete GHS safety documentation [1] , this compound is an attractive core scaffold for combinatorial library synthesis. The 4-amino group provides a reactive handle for amide coupling, reductive amination, or urea formation, while the N1-cyclopropylmethyl group offers a metabolically stable lipophilic anchor. The well-characterized purity and hazard profile reduce risk in automated parallel synthesis workflows.

Kinase Inhibitor Fragment Screening and Hinge-Binder Design

Aminopyridinones are established kinase hinge-binding motifs [1]. The 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one scaffold presents a 2-aminopyridine-like hydrogen-bond donor–acceptor pair suitable for engaging the kinase hinge region, while the cyclopropylmethyl group may occupy a proximal hydrophobic pocket. Fragment-based screening programs can deploy this compound as a low-molecular-weight (164.2 Da) anchor with favorable ligand efficiency potential, especially given its documented (though preliminary) biological activity signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.